Pkr-IN-2

Descripción

Propiedades

IUPAC Name |

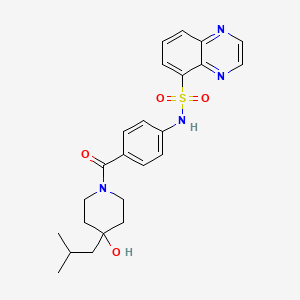

N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGUGSWLWPKCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628428-01-2 | |

| Record name | PKR-IN-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKR-IN-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PKR-IN-2 implica la preparación de compuestos de N-(piperidinocarbonilfenil)sulfonamida. La ruta sintética específica y las condiciones de reacción se detallan en la patente WO2014139144A1 . El compuesto se sintetiza típicamente a través de una serie de reacciones químicas que involucran la formación de enlaces de sulfonamida y la incorporación de grupos piperidina y fenilo.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena a -20 °C en forma de polvo y se puede disolver en dimetilsulfóxido para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: PKR-IN-2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.

Sustitución: Pueden ocurrir reacciones de sustitución, donde los grupos funcionales en this compound se reemplazan por otros grupos, lo que lleva a la formación de nuevos compuestos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente implican temperaturas y niveles de pH controlados .

Productos principales:

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Pkr-IN-2 has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. Research indicates that levels of this compound are significantly up-regulated in the hippocampi of patients with Alzheimer's and in mouse models (5XFAD mice). This up-regulation correlates with neurotoxic symptoms and cognitive impairments, suggesting that this compound may play a role in the progression of neurodegeneration.

Key Findings:

- Up-Regulation in Alzheimer's Disease: Studies show increased expression of this compound in post-mortem hippocampal tissues from Alzheimer's patients and 5XFAD mice, indicating its potential as a biomarker for disease progression .

- Mechanism of Action: The up-regulation of this compound is linked to the breakdown of the blood-brain barrier, which exacerbates neurotoxic inflammatory responses. Inhibiting this up-regulation through treatments like rivaroxaban has demonstrated a reduction in neurotoxic symptoms .

Cancer Research

This compound has also been explored for its role in cancer biology. It is known to interact with various signaling pathways that regulate cell growth and apoptosis. The activation of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

Key Findings:

- Tumor Growth Inhibition: Research indicates that restoring Pkr activity through agonists can inhibit tumor growth and induce apoptosis in cancer cells. This makes this compound a promising target for cancer therapies .

- Role in Angiogenesis: this compound is involved in angiogenesis, a critical process for tumor development. By modulating angiogenic pathways, this compound may influence tumor progression and metastasis .

Inflammatory Responses

This compound is activated in response to various stressors, including viral infections and oxidative stress. Its role as a mediator of inflammation positions it as a potential therapeutic target for inflammatory diseases.

Key Findings:

- Inflammatory Signaling: this compound has been shown to participate in inflammatory signaling pathways following infections, suggesting that it could be manipulated for therapeutic benefits in conditions characterized by chronic inflammation .

- Integrated Stress Response: The phosphorylation of eIF2α by this compound plays a crucial role in the integrated stress response, which helps cells adapt to stress conditions but can also lead to pathological outcomes if dysregulated .

Comprehensive Data Table

| Application Area | Key Findings | Potential Therapeutic Implications |

|---|---|---|

| Neurodegenerative Diseases | Up-regulated in Alzheimer's; linked to cognitive decline | Biomarker for disease progression; target for therapeutic strategies |

| Cancer Research | Induces apoptosis; inhibits tumor growth | Cancer therapy via PKR agonists |

| Inflammatory Responses | Mediates inflammation; activated by stressors | Target for anti-inflammatory treatments |

Case Studies

-

Alzheimer's Disease Case Study:

A study examining post-mortem brain tissues revealed elevated levels of this compound in Alzheimer's patients compared to controls. The correlation between this compound levels and cognitive decline supports its role as a potential biomarker and therapeutic target . -

Cancer Therapy Case Study:

Preclinical trials using PKR agonists demonstrated significant tumor size reduction in animal models, highlighting the potential of this compound as an effective agent against certain cancers . -

Inflammation Case Study:

Research on inflammatory responses showed that inhibiting this compound expression led to reduced symptoms of inflammation in mouse models, suggesting its potential application in treating inflammatory diseases .

Mecanismo De Acción

PKR-IN-2 ejerce sus efectos al activar la piruvato quinasa, específicamente la isoforma PKR. Esta activación conduce a una mayor conversión de fosfoenolpiruvato a piruvato, un paso clave en la glucólisis. La activación de la piruvato quinasa por this compound mejora el flujo glucolítico general, lo que puede tener varios efectos posteriores en el metabolismo celular. Los objetivos moleculares involucrados incluyen la enzima piruvato quinasa y las vías metabólicas asociadas .

Compuestos similares:

Mitapivat: Otro activador de la piruvato quinasa, utilizado en el tratamiento de la deficiencia de piruvato quinasa.

DASA-58: Un activador conocido de la piruvato quinasa, estudiado por sus potenciales aplicaciones terapéuticas.

TEPP-46: Un activador de la piruvato quinasa con aplicaciones similares en la investigación metabólica

Unicidad de this compound: this compound es único en su activación específica de la isoforma PKR de la piruvato quinasa, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en diversas enfermedades. Su capacidad para modular las vías metabólicas y sus posibles aplicaciones terapéuticas lo diferencian de otros compuestos similares .

Comparación Con Compuestos Similares

Mitapivat: Another activator of pyruvate kinase, used in the treatment of pyruvate kinase deficiency.

DASA-58: A known activator of pyruvate kinase, studied for its potential therapeutic applications.

TEPP-46: An activator of pyruvate kinase with similar applications in metabolic research

Uniqueness of PKR-IN-2: this compound is unique in its specific activation of the PKR isoform of pyruvate kinase, making it a valuable tool for studying the role of this enzyme in various diseases. Its ability to modulate metabolic pathways and its potential therapeutic applications set it apart from other similar compounds .

Actividad Biológica

Pkr-IN-2 is a small molecule inhibitor targeting the protein kinase R (PKR), which plays a crucial role in various cellular processes, including antiviral responses, cell proliferation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of PKR

PKR is an interferon-inducible serine/threonine kinase that is activated by double-stranded RNA (dsRNA) and other stress signals. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and modulation of cellular stress responses. PKR's dual role in promoting apoptosis and regulating inflammation makes it a significant target for therapeutic interventions in cancer, neurodegenerative diseases, and viral infections .

This compound acts as a selective inhibitor of PKR's kinase activity. By binding to the ATP-binding site of PKR, this compound prevents the phosphorylation of eIF2α, thereby reversing the translational repression caused by PKR activation. This inhibition can lead to enhanced protein synthesis under stress conditions and may have implications for cell survival and proliferation .

Table 1: Comparison of PKR Activation and Inhibition

| Parameter | PKR Activation | This compound Inhibition |

|---|---|---|

| Primary Activator | dsRNA, PACT | This compound |

| Key Substrate | eIF2α | eIF2α (dephosphorylated) |

| Cellular Outcome | Inhibition of protein synthesis | Restoration of protein synthesis |

| Biological Effects | Apoptosis, antiviral response | Cell survival, proliferation |

Case Studies

-

Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Treatment with this compound resulted in increased cell viability and reduced apoptosis compared to untreated controls. The study highlighted that this compound could counteract the pro-apoptotic effects mediated by activated PKR in these cells . -

Neuroprotection

Research focusing on neuronal cells exposed to stress conditions demonstrated that this compound significantly reduced markers of apoptosis. The compound's ability to inhibit PKR activity was linked to enhanced neuronal survival during oxidative stress, suggesting its potential as a neuroprotective agent .

Research Findings

Recent studies have provided insights into the broader implications of PKR inhibition through compounds like this compound:

- Inflammatory Response Modulation : Inhibition of PKR has been shown to suppress the activation of inflammasomes, which are critical in mediating inflammatory responses. This compound treatment led to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophage cultures .

- Metabolic Regulation : PKR is involved in metabolic regulation; thus, its inhibition has been explored in metabolic disorders. This compound demonstrated potential benefits in improving metabolic function in preclinical models by enhancing insulin signaling pathways .

Q & A

Q. What experimental approaches are recommended to validate PKR-IN-2’s target specificity for PKM isoforms?

Answer: To confirm target specificity, use kinase selectivity profiling assays (e.g., competitive binding assays with recombinant PKM isoforms) and compare activity against structurally related kinases. Include negative controls (e.g., PKM-knockout cell lines) and orthogonal validation methods like siRNA-mediated PKM knockdown to observe downstream metabolic effects (e.g., lactate production via glycolysis). Document assay conditions (e.g., ATP concentrations, incubation times) to ensure reproducibility .

Q. How should researchers standardize this compound treatment conditions in cell-based assays?

Answer: Optimize treatment parameters using dose-response curves (e.g., 0.1–10 μM range) and time-course experiments (24–72 hours). Pre-solubilize this compound in DMSO (final concentration ≤0.1% to avoid cytotoxicity) and validate solvent effects. Include metabolic readouts such as glucose consumption, ATP levels, and PKM2 dimer-to-tetramer ratios via size-exclusion chromatography. Reference established protocols for PKM activators to align with prior studies .

Q. What are the key steps to confirm this compound’s biochemical activity in vitro?

Answer: Perform enzymatic assays using purified PKM2 protein under physiological ATP and PEP (phosphoenolpyruvate) concentrations. Measure activation kinetics (e.g., Vmax, Km) and compare with known PKM activators. Use fluorescence-based or colorimetric assays (e.g., NADH-coupled detection) to quantify PKM activity. Ensure consistency by triplicate runs and statistical validation (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?

Answer: Conduct comparative studies using isogenic cell lines varying in metabolic dependencies (e.g., glycolytic vs. oxidative phosphorylation-prone cells). Analyze PKM2 expression levels, cellular redox state, and compensatory pathways (e.g., glutaminolysis). Employ multi-omics approaches (transcriptomics, metabolomics) to identify context-dependent resistance mechanisms. Replicate findings in patient-derived xenograft (PDX) models to bridge in vitro and in vivo relevance .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

Answer: Use chemical proteomics (e.g., affinity-based pull-down assays with this compound analogs) to identify non-PKM interactors. Combine genetic validation (CRISPR/Cas9 knockout) and pharmacological inhibition to dissect target-specific effects. For in vivo studies, employ tissue-specific PKM knockout models to isolate this compound’s systemic vs. localized actions .

Q. How should contradictory data on this compound’s therapeutic potential in metabolic diseases be analyzed?

Answer: Systematically review experimental variables such as dosing regimens (acute vs. chronic), animal strain differences, and endpoint measurements (e.g., glucose tolerance vs. insulin sensitivity). Perform meta-analyses of published datasets to identify confounding factors. Design follow-up studies with standardized protocols (e.g., CONSORT guidelines for preclinical research) to enhance cross-study comparability .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .

Q. How to design a rigorous PK/PD study for this compound in preclinical models?

Answer: Define pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) via LC-MS/MS quantification in plasma/tissue homogenates. Correlate drug exposure with pharmacodynamic biomarkers (e.g., PKM2 tetramerization, serum lactate levels). Use power analysis to determine cohort sizes and minimize Type II errors. Adhere to ARRIVE guidelines for transparent reporting .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility of this compound’s metabolic profiling data?

Answer: Deposit raw datasets (e.g., metabolomics, RNA-seq) in public repositories (e.g., MetaboLights, GEO) with detailed metadata. Document instrument settings (e.g., LC-MS gradients) and normalization methods. Use internal standards for quantitative assays and include positive/negative controls in each experimental batch .

Q. How to address batch-to-batch variability in this compound’s bioactivity?

Answer: Source this compound from certified vendors with batch-specific COA (Certificate of Analysis). Perform quality control via NMR/HPLC to confirm purity and stability. Pre-test each batch in a reference assay (e.g., PKM2 activation) before large-scale experiments. Report batch numbers in publications to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.